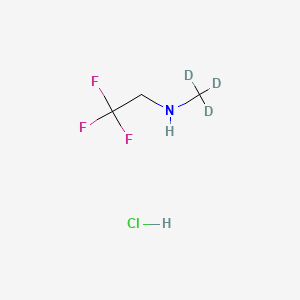
Methyl-d3 (2,2,2-trifluoroethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride is a fluorinated amine compound. It is characterized by the presence of trifluoromethyl and trideuteriomethyl groups attached to an ethanamine backbone. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(trideuteriomethyl)ethanamine typically involves the reaction of trifluoroacetic acid with trideuteriomethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding trifluoroacetamide. Subsequent reduction of the trifluoroacetamide using lithium aluminum hydride yields the desired ethanamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Simpler amine derivatives.
Substitution: Halogenated ethanamine derivatives.
科学的研究の応用
2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fluorinated polymers and other specialty chemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the trideuteriomethyl group provides stability against metabolic degradation. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
- 2,2,2-Trifluoro-N-(2-methylphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride is unique due to the presence of both trifluoromethyl and trideuteriomethyl groups. This combination imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2,2,2-trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWKFXFKFXJEL-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

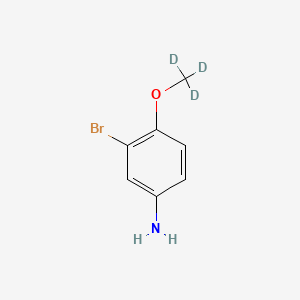
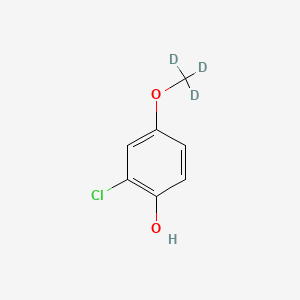
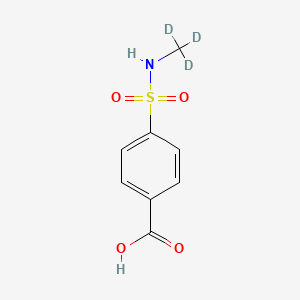
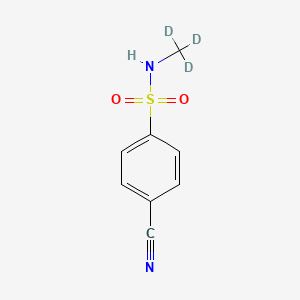

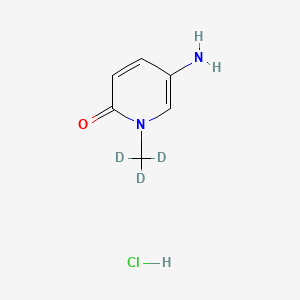
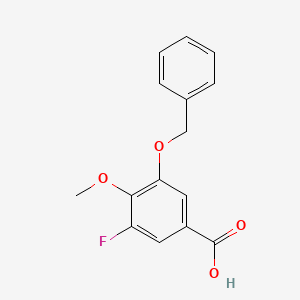
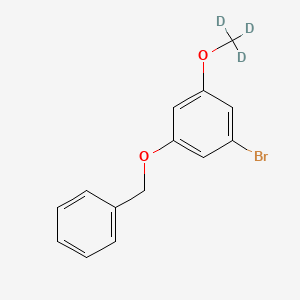
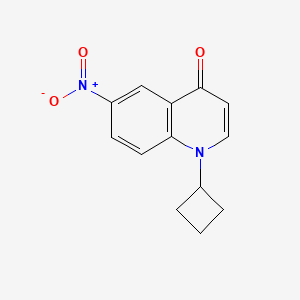
![Tert-butyl 4-{imidazo[1,2-A]pyridin-6-YL}piperazine-1-carboxylate](/img/structure/B8135128.png)
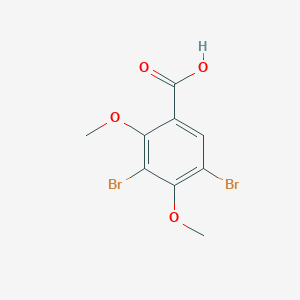

![tert-Butyl 4-[2-(benzyloxy)ethyl]piperazine-1-carboxylate](/img/structure/B8135141.png)
